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molecular formula C50H30OS B8465402 Bis(9,9'-spirobifluoren-2-yl)sulfoxide CAS No. 824426-28-0

Bis(9,9'-spirobifluoren-2-yl)sulfoxide

Cat. No. B8465402
M. Wt: 678.8 g/mol
InChI Key: CVBVTDFTIPQJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592614B2

Procedure details

110 ml (275 mmol) of an n-butyllithium solution (2.5 M in hexane) were added dropwise to a suspension, cooled to −78° C., of 98.8 g (250 mmol) of 2-bromo-9,9′-spirobifluorene in 1500 ml of THF at such a rate that the temperature did not rise above −65° C. The reaction mixture was stirred at −78° C. for 3 h and then admixed dropwise with a mixture of 7.2 ml (125 mmol) of thionyl chloride and 300 ml of THF, and subsequently stirred at −78° C. for a further 3 h. After the reaction mixture had been warmed to room temperature, the reaction mixture was admixed with 25 ml of water and concentrated to dryness under reduced pressure. The residue was taken up in 1000 ml of dioxane and 500 ml of water, and the organic phase was removed, washed once more with 500 ml of water and subsequently dried over magnesium sulfate. Subsequently, the solid which remained after concentration of the organic phase was recrystallized five times from dioxane (1 g/ml) and then sublimed under high vacuum (T=370° C., p=5×10−5 mbar). The yield at a purity of >99.9% by HPLC was 114.0 g (168 mmol), corresponding to 67.2% of theory.
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
98.8 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].Br[C:7]1[CH:19]=[CH:18][C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]3([C:31]4[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=4[C:25]4[C:20]3=[CH:21][CH:22]=[CH:23][CH:24]=4)[C:9]=2[CH:8]=1.[S:32](Cl)(Cl)=[O:33].O>C1COCC1>[CH:1]1[C:31]2[C:10]3([C:9]4[CH:8]=[CH:7][CH:19]=[CH:18][C:17]=4[C:16]4[C:11]3=[CH:12][CH:13]=[CH:14][CH:15]=4)[C:20]3[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=3)[C:26]=2[CH:4]=[CH:3][C:2]=1[S:32]([C:7]1[CH:8]=[CH:9][C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]3([C:31]4[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=4[C:25]4[C:20]3=[CH:21][CH:22]=[CH:23][CH:24]=4)[C:18]=2[CH:19]=1)=[O:33]

Inputs

Step One
Name
Quantity
110 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
98.8 g
Type
reactant
Smiles
BrC1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC=CC13
Name
Quantity
1500 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above −65° C
STIRRING
Type
STIRRING
Details
subsequently stirred at −78° C. for a further 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture had been warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
500 ml of water, and the organic phase was removed
WASH
Type
WASH
Details
washed once more with 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
was recrystallized five times from dioxane (1 g/ml)
CUSTOM
Type
CUSTOM
Details
sublimed under high vacuum (T=370° C., p=5×10−5 mbar)
CUSTOM
Type
CUSTOM
Details
The yield at a purity of >99.9% by HPLC

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1=C(C=CC=2C3=CC=CC=C3C3(C12)C1=CC=CC=C1C=1C=CC=CC13)S(=O)C1=CC=3C2(C4=CC=CC=C4C3C=C1)C1=CC=CC=C1C=1C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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